5-bromo-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a carboxamide group and a thiadiazole ring, which is further substituted with a bromine atom and an ethoxyphenyl group
Preparation Methods
The synthesis of 5-bromo-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Bromination: The thiadiazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Coupling with furan-2-carboxylic acid: The brominated thiadiazole is then coupled with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the ethoxyphenyl group: Finally, the ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
5-bromo-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of furan-2,3-dicarboxylic acid derivatives.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under mild conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI). Major products formed from these reactions include various substituted thiadiazole and furan derivatives.
Scientific Research Applications
5-bromo-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth. It may also have anticancer properties by targeting specific cellular pathways.
Materials Science: The unique electronic properties of the furan and thiadiazole rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and require further investigation.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide include:
5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide: This compound shares the bromine and ethoxyphenyl groups but has a different core structure, leading to different chemical properties and applications.
5-bromoindole-2-carboxylic acid hydrazone derivatives:
The uniqueness of this compound lies in its combination of the furan and thiadiazole rings, which confer distinct electronic and steric properties that can be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C15H12BrN3O3S |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
5-bromo-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H12BrN3O3S/c1-2-21-10-5-3-9(4-6-10)13-17-15(23-19-13)18-14(20)11-7-8-12(16)22-11/h3-8H,2H2,1H3,(H,17,18,19,20) |
InChI Key |
VBYMZKIWCWMRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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